molecular formula C13H9ClINO2 B1376789 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde CAS No. 1353877-99-2

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde

Cat. No.: B1376789
CAS No.: 1353877-99-2
M. Wt: 373.57 g/mol
InChI Key: ANPGINPOPHSNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group, a chloro group, and an iodo group attached to a pyridine ring, along with an aldehyde functional group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Halogenation: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group, followed by halogenation to introduce the iodo group.

    Reduction and Protection: The nitro group is reduced to an amine, which is then protected using a benzyloxy group.

    Formylation: The protected amine undergoes formylation to introduce the aldehyde group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarboxylic acid

    Reduction: 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinemethanol

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and iodo groups can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde: Lacks the iodo group, which may affect its reactivity and biological activity.

    5-(Benzyloxy)-4-iodo-2-pyridinecarbaldehyde: Lacks the chloro group, which may influence its chemical properties and interactions.

    6-Chloro-4-iodo-2-pyridinecarbaldehyde: Lacks the benzyloxy group, which may impact its solubility and overall reactivity.

Uniqueness

The combination of the benzyloxy, chloro, and iodo groups in 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde imparts unique chemical properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-chloro-4-iodo-5-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGINPOPHSNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186552
Record name 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353877-99-2
Record name 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353877-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde
Reactant of Route 3
5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde
Reactant of Route 4
5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde
Reactant of Route 6
5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.